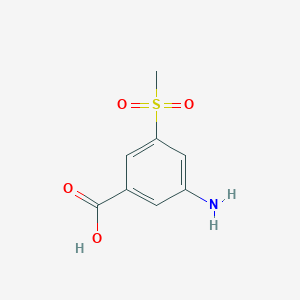

3-Amino-5-(methylsulfonyl)benzoic acid

Vue d'ensemble

Description

3-Amino-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-(methylsulfonyl)benzoic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass is 215.04087901 g/mol .Applications De Recherche Scientifique

Pharmaceutical Research

3-Amino-5-(methylsulfonyl)benzoic acid: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its benzoic acid core and amino-sulfonyl functional groups make it a versatile precursor for synthesizing various pharmacologically active agents. For instance, derivatives of this compound have been evaluated for their cytotoxicity against cancer cell lines, showing promise as anticancer agents .

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It is known that benzoic acid derivatives can influence various biological processes through their interaction with different enzymes and receptors .

Propriétés

IUPAC Name |

3-amino-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKNTNJHTUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596793 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151104-75-5 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)